1-(Ethoxymethyl)-3-nitrobenzene
Description
1-(Ethoxymethyl)-3-nitrobenzene is a nitroaromatic compound characterized by an ethoxymethyl (–CH₂OCH₂CH₃) substituent at the 1-position and a nitro (–NO₂) group at the 3-position of the benzene ring. The ethoxymethyl group introduces steric bulk and electron-donating effects via the ether oxygen, contrasting with the electron-withdrawing nitro group. This interplay influences molecular polarity, stability, and reactivity .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(ethoxymethyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
VPUMBFVYZSOPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
- 1-(Chloromethyl)-3-nitrobenzene and 1-(Bromomethyl)-3-nitrobenzene :
These halogenated analogs exhibit isomorphous crystal structures but differ in anisotropic displacement parameters (ADPs). Theoretical calculations predict similar ADPs for both, but experimental data show larger ADPs for the bromo derivative due to heavier atomic mass and vibrational anisotropy .- Key Data :
- 1-(Ethoxymethyl)-3-nitrobenzene :
The ethoxymethyl group enhances solubility in polar solvents compared to halomethyl derivatives. Its electron-donating nature may reduce nitro group reactivity in electrophilic substitutions but stabilize intermediates in radical reactions. Direct ADP data are unavailable, but steric effects from the ethoxy group likely increase molecular rigidity .
Comparison with Alkyl and Alkenyl Derivatives
1-(2-Bromoethyl)-3-nitrobenzene (CAS 16799-04-5):
1-(3-Nitrophenyl)ethyne (3-nitrophenylacetylene):
- The acetylene group (–C≡CH) enables click chemistry and π-conjugation, useful in materials science.
- Contrasts with ethoxymethyl’s ether linkage, which prioritizes stability over reactivity .
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